2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride
Overview
Description
2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H11FN2O.ClH. It is used primarily in research settings due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-fluoro-4-methylaniline with glycine derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where the fluoro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amine derivatives .
Scientific Research Applications
2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride
- N1-(2-Fluoro-5-methylphenyl)glycinamide hydrochloride
- N1-(2-Fluoro-3-methylphenyl)glycinamide hydrochloride
Uniqueness
2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the molecular formula and features a fluorinated aromatic ring, which enhances both its biological activity and solubility . The presence of an alaninamide moiety suggests potential interactions with biological processes involving alanine, which is crucial for protein synthesis and energy metabolism.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound likely exerts its effects by binding to these targets, thereby modulating their activity. The fluorine substitution enhances binding affinity and metabolic stability, while the methyl group influences lipophilicity, facilitating cellular uptake.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies have shown that it may inhibit the proliferation of cancer cells. For instance, it has demonstrated significant inhibitory effects on various cancer cell lines, suggesting a selective action that spares normal cells .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing promising results against certain bacterial strains. Its antibiofilm potential was noted to be superior to standard treatments like cefadroxil .
- Enzyme Modulation : It has been identified as a modulator of protein kinase activity, which plays a critical role in cell signaling pathways associated with proliferation and apoptosis.
Anticancer Activity
A study examining the effects of this compound on MDA-MB-231 triple-negative breast cancer (TNBC) cells revealed an IC50 value of approximately 0.126 μM. This indicates a potent inhibitory effect on cell proliferation compared to non-cancerous MCF10A cells, which exhibited significantly less sensitivity .
Antimicrobial Effects
In another study focused on the antimicrobial activity of related acetamide derivatives, this compound was found to have enhanced bioactivity against biofilm-forming bacteria. This characteristic is vital for developing new therapeutic strategies against resistant bacterial strains .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Fluorinated aromatic ring; alaninamide moiety | Anticancer, antimicrobial |
2-Amino-N-(2-methylphenyl)acetamide | Non-fluorinated; different phenyl substitution | Limited anticancer activity |
N~1~-(4-Fluoro-3-methylphenyl)acetamide | Fluorinated but lacks alaninamide structure | Moderate activity in similar assays |
This comparison highlights the unique properties of this compound that may contribute to its enhanced biological activities.
Properties
IUPAC Name |
2-amino-N-(2-fluoro-4-methylphenyl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGLWGXQCMUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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